molecular formula C26H33N3O3S B2778611 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932345-01-2

4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide

Cat. No.: B2778611
CAS No.: 932345-01-2
M. Wt: 467.63
InChI Key: GENOQDHEOOHDHH-UHFFFAOYSA-N
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Description

The compound 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a thieno[3,2-d]pyrimidin-2,4-dione derivative with a 2,5-dimethylbenzyl substituent at position 1 and a cyclohexanecarboxamide group at position 2. The cyclohexanecarboxamide is further substituted with an isopropyl group, enhancing lipophilicity.

Key structural features include:

  • Thieno[3,2-d]pyrimidin-2,4-dione core: A sulfur-containing bicyclic heterocycle with electron-withdrawing ketone groups.
  • 2,5-Dimethylbenzyl group: Introduces steric bulk and modulates aromatic interactions.
  • N-isopropylcyclohexanecarboxamide: A lipophilic substituent that may influence membrane permeability and target binding.

Properties

IUPAC Name

4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3S/c1-16(2)27-24(30)20-9-7-19(8-10-20)14-29-25(31)23-22(11-12-33-23)28(26(29)32)15-21-13-17(3)5-6-18(21)4/h5-6,11-13,16,19-20H,7-10,14-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENOQDHEOOHDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a complex organic molecule with potential pharmacological applications. Its structural features suggest it may exhibit significant biological activity, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

This compound is characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the dimethylbenzyl moiety and the isopropylcyclohexanecarboxamide group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures often exhibit anticancer properties. For instance, studies have shown that derivatives of this core structure can inhibit various cancer cell lines by interfering with key cellular pathways involved in proliferation and survival. The exact mechanism of action for our compound remains to be fully elucidated, but it is hypothesized to involve:

  • Inhibition of DNA repair mechanisms: Compounds that inhibit enzymes like Tyrosyl-DNA phosphodiesterase 2 (TDP2), which repairs DNA damage caused by topoisomerase II inhibitors, could enhance the efficacy of existing chemotherapeutics like etoposide .
  • Modulation of cell signaling pathways: Similar compounds have been shown to affect pathways such as MAPK/ERK and PI3K/Akt, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic processes. For example:

  • TDP2 Inhibition: As mentioned earlier, compounds structurally related to thieno[3,2-d]pyrimidines have been identified as selective inhibitors of TDP2. This inhibition could sensitize cancer cells to DNA-damaging agents by preventing the repair of topoisomerase II-mediated DNA breaks .

Case Studies

Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Activity:
    • A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated against various cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range against breast and lung cancer cell lines.
    • Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Studies:
    • In vitro assays demonstrated that certain thieno[3,2-d]pyrimidine derivatives inhibited TDP2 with varying potencies. The best-performing analog showed an IC50 value of 4.8 μM against TDP2, indicating significant potential for further development as a therapeutic agent targeting DNA repair pathways in cancer cells .

Data Tables

CompoundStructureIC50 (μM)Target
Compound AThieno[3,2-d]pyrimidine derivative5.5TDP2
Compound BSimilar structure with modifications10.0Cancer cell line
Compound CAnother derivative4.8TDP2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The following compounds (Table 1) share structural motifs with the target compound, such as bicyclic heterocycles, carboxamide groups, or aromatic substituents.

Table 1: Comparative Analysis of Structural Analogues
Compound ID & Source Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 2,5-Dimethylbenzyl, N-isopropylcyclohexanecarboxamide Not provided Estimated >500 Not reported Not reported
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, cyano C₂₀H₁₀N₄O₃S 386 243–246 68
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, cyano C₂₂H₁₇N₃O₃S 403 213–215 68
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, cyano C₁₇H₁₀N₄O₃ 318 268–269 57
Example 53 Pyrazolo[3,4-d]pyrimidine Fluoro substituents, N-isopropyl benzamide Not provided 589.1 175–178 28
10o Isothiazolo[5,4-b]pyridine 4-Hydroxy-3-methoxyphenyl, cyclohexanecarboxamide Not provided Not reported Not reported 32

Key Observations

Core Heterocycles
  • Thieno[3,2-d]pyrimidin-2,4-dione (Target): The sulfur atom in the thiophene ring may enhance metabolic stability compared to oxygen-containing cores (e.g., pyrimidoquinazoline in 12) .
  • Thiazolo[3,2-a]pyrimidine (11a/b): These compounds feature a fused thiazole-pyrimidine system, which is structurally distinct but shares the pyrimidine motif.
  • Pyrazolo[3,4-d]pyrimidine (Example 53) : Nitrogen-rich core with fluorinated aromatic groups, which may improve solubility and target affinity .
Substituent Effects
  • Cyclohexanecarboxamide : Present in both the target compound and 10o , this group contributes to lipophilicity. The N-isopropyl substitution in the target compound likely enhances steric hindrance compared to the methoxy group in 10o .
Physicochemical Properties
  • Melting Points : Thiazolo-pyrimidines (11a/b ) exhibit higher melting points (213–246°C) than pyrazolo-pyrimidines (175–178°C in Example 53 ), suggesting stronger crystalline packing in the former .
  • Synthetic Yields : Moderate yields (57–68% in 11a/b , 12 ) contrast with lower yields in Example 53 (28%) and 10o (32%), possibly due to complex purification steps or unstable intermediates .
Spectral Data
  • NMR Trends : The target’s dimethylbenzyl group would produce aromatic protons near δ 6.5–7.5 ppm and methyl groups at δ ~2.3 ppm, similar to 11a/b . The cyclohexane and isopropyl groups would generate multiplets at δ 1.0–2.0 ppm, akin to 10o .
  • IR Spectroscopy : The target’s carbonyl groups (C=O) would absorb near 1700 cm⁻¹, aligning with 11a/b and 12 .

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

  • Methodological Answer : Synthesis requires multi-step protocols involving coupling agents (e.g., HBTU, HATU) and bases (DIPEA, NMM) in polar aprotic solvents like DMF. Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of intermediates are critical. Post-synthesis purification via HPLC or column chromatography ensures purity (>90%), as demonstrated in analogous compounds . Reaction monitoring via TLC or NMR intermediates is advised to minimize side products.

Q. Which characterization techniques are most reliable for structural confirmation?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent integration and stereochemistry, HRMS for molecular weight validation, and HPLC for purity assessment. For example, NMR peaks corresponding to the thienopyrimidine core (δ 7.2–8.1 ppm) and cyclohexane carboxamide (δ 1.2–2.5 ppm) confirm regiochemistry . IR spectroscopy can identify carbonyl stretches (1650–1750 cm⁻¹) critical for functional group validation .

Q. How do substituents on the benzyl group influence reactivity in downstream modifications?

  • Methodological Answer : Substituents like methyl groups (2,5-dimethylbenzyl) enhance steric hindrance, reducing nucleophilic attack at the thienopyrimidine core. Electron-donating groups (e.g., methoxy) increase stability in acidic conditions, while electron-withdrawing groups (e.g., nitro) favor hydrolysis. Systematic substitution studies using X-ray crystallography or DFT calculations can map electronic effects .

Advanced Research Questions

Q. How can in silico modeling predict the compound’s biological targets and binding affinities?

  • Methodological Answer : Perform molecular docking (AutoDock, Glide) against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs. QSAR models trained on analogs with known IC₅₀ values can predict activity. For example, benzimidazole-linked analogs show affinity for tyrosine kinases (ΔG ≈ −9.2 kcal/mol) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For instance, discrepancies in IC₅₀ values may arise from assay conditions (pH, co-solvents). Cross-reference with structural analogs (e.g., 2,5-dimethylbenzyl vs. 3-methylbenzyl derivatives) to isolate substituent-specific effects. Meta-analyses of dose-response curves and Hill coefficients improve reproducibility .

Q. What structure-activity relationships (SAR) govern the compound’s pharmacological profile?

  • Methodological Answer : Systematic SAR studies should vary:
  • Benzyl substituents : Compare 2,5-dimethyl vs. 3-methoxy groups to assess hydrophobicity and π-π stacking.
  • Cyclohexane carboxamide : Modify N-isopropyl to N-aryl for enhanced membrane permeability.
    Biological testing (e.g., enzyme inhibition, cytotoxicity) across analogs reveals that bulkier substituents improve selectivity but reduce solubility (LogP >4.5) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer :
  • In vitro : Use liver microsomes (human/rat) to measure CYP450-mediated degradation (t₁/₂ >60 min suggests stability).
  • In vivo : Administer to rodent models and profile plasma metabolites via LC-MS/MS.
  • Toxicity : Screen for hERG inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assay). Pyrimidinedione analogs show renal clearance issues due to glucuronidation .

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